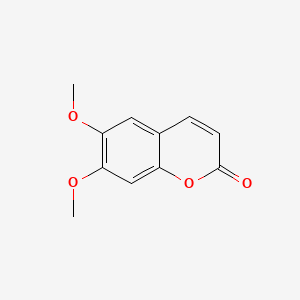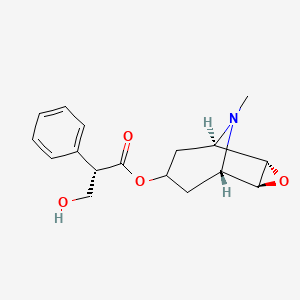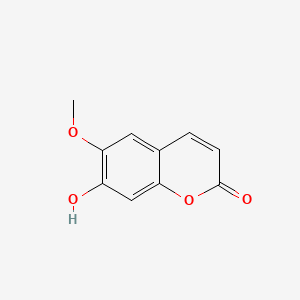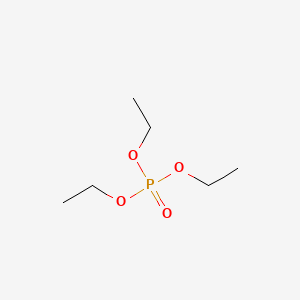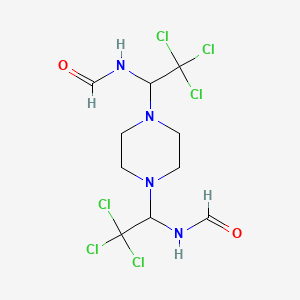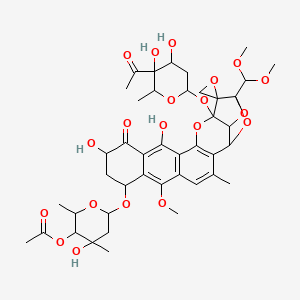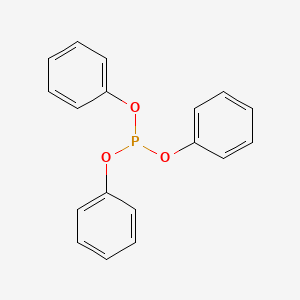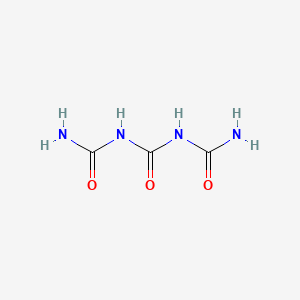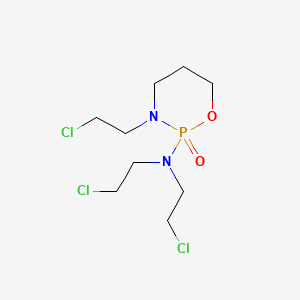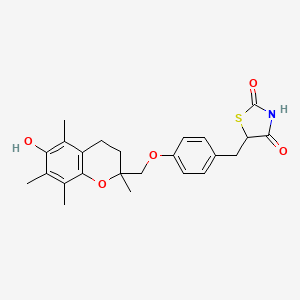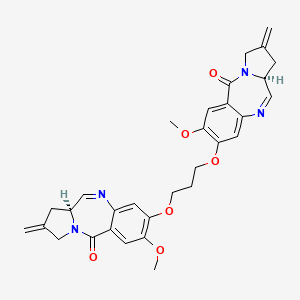
Sjg-136
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
SJG-136 has been extensively studied for its antitumor activity. It has shown efficacy in various in vitro and in vivo models, including human tumor xenografts . The compound has been tested in the National Cancer Institute’s anticancer drug screen and has demonstrated potent activity across a wide range of cancer cell lines . Additionally, this compound has been evaluated in phase I clinical trials for its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors . The compound’s ability to form stable DNA cross-links makes it a valuable tool in cancer research and potential therapeutic applications .
Wirkmechanismus
SJG-136 exerts its effects by binding to the minor groove of DNA and forming interstrand cross-links between guanine residues on opposite strands . This cross-linking inhibits DNA replication and transcription, leading to cell death . The compound’s unique mechanism of action involves a preference for binding to purine-GATC-pyrimidine sequences, which distinguishes it from other DNA-binding agents . The persistence of these cross-links compared to conventional agents suggests a distinct and potent antitumor activity .
Zukünftige Richtungen
SJG-136 has shown potent activity against primary chronic lymphocytic leukaemia (CLL) cells and acute myeloid leukemia (AML) cell lines . It was found to be more than 100 times more potent than cytarabine in samples derived from the same patients . The future is likely to see combinations of new targeted drugs together with more standard therapies . The dose, dose schedule, and supportive protocol selected are currently applied in a phase 2 study in platinum-resistant/refractory ovarian cancer .
Biochemische Analyse
Biochemical Properties
Sjg-136 has shown a remarkable affinity for DNA and potent cytotoxicity in vitro . It binds in a sequence-selective manner in the minor groove of the DNA helix . The compound spans 6 base pairs with a preference for binding to purine-GATC-pyrimidine sequences . The DNA cross-links formed by this compound are more persistent than those formed by other agents like nitrogen mustards due to their slow rate of repair .
Cellular Effects
This compound has demonstrated potent and selective cytotoxicity in various cell types. For instance, it has shown potent in vitro cytotoxicity in human B-Cell Chronic Lymphocytic Leukemia cells . It has also shown potent activity against primary chronic lymphocytic leukaemia (CLL) cells and acute myeloid leukemia (AML) cells . This compound-induced apoptosis was associated with the activation of caspase-3 .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of DNA interstrand cross-links between two N-2 guanine positions on opposite strands and separated by 2 base pairs . This cross-linking activity disrupts the normal functioning of DNA, thereby exerting its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown time-dependent cytotoxicity . The cross-links form rapidly and persist compared with those produced by conventional cross-linking agents . This persistence of cross-links contributes to the compound’s potent cytotoxic effects .
Dosage Effects in Animal Models
In animal models, this compound has shown potent antitumor activity. It has been active over a wide dosage range in athymic mouse xenografts . The maximum tolerated dose was found to be approximately 120 μg/kg/dose, and the minimum effective dose in the most sensitive model was approximately 16 μg/kg/dose .
Metabolic Pathways
The metabolic pathways of this compound involve oxidative metabolism catalyzed by CYP3A isoforms, producing a previously unreported monomeric metabolite .
Transport and Distribution
Pharmacokinetic studies have shown that this compound has a half-life of approximately 9 minutes in rats and 1-1.5 hours in dogs, indicating rapid distribution and clearance .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus due to its mechanism of action involving DNA binding
Vorbereitungsmethoden
The synthesis of SJG-136 involves the formation of a pyrrolobenzodiazepine dimer. The synthetic route typically includes the coupling of two DNA-alkylating subunits through an inert propanedioxy tether . The reaction conditions and specific reagents used in the synthesis are designed to ensure the selective cross-linking of guanine residues on opposite strands of DNA . Industrial production methods for this compound are not widely documented, but the synthesis likely follows similar principles as those used in laboratory settings.
Analyse Chemischer Reaktionen
SJG-136 undergoes several types of chemical reactions, primarily focusing on its interaction with DNA. The compound forms interstrand cross-links between two N-2 guanine positions on opposite strands of DNA . These cross-links are formed rapidly and persist longer compared to those produced by conventional cross-linking agents such as nitrogen mustards . The major products formed from these reactions are DNA adducts that inhibit DNA replication and transcription, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
SJG-136 is unique in its ability to form stable interstrand cross-links in the minor groove of DNA. Similar compounds include other pyrrolobenzodiazepine dimers, such as anthramycin, which also bind to the minor groove of DNA but form monoalkylation products . The distinct pattern of activity for this compound, compared to over 60,000 compounds tested in the National Cancer Institute’s 60 cell line screen, suggests that it possesses a unique mechanism of action . Other similar compounds include adozelesin and bizelesin, which are DNA-interacting agents with potent cytotoxicity .
Eigenschaften
IUPAC Name |
(6aS)-3-[3-[[(6aS)-2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O6/c1-18-8-20-14-32-24-12-28(26(38-3)10-22(24)30(36)34(20)16-18)40-6-5-7-41-29-13-25-23(11-27(29)39-4)31(37)35-17-19(2)9-21(35)15-33-25/h10-15,20-21H,1-2,5-9,16-17H2,3-4H3/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZVMMQNDHPRQD-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)OCCCOC4=C(C=C5C(=C4)N=CC6CC(=C)CN6C5=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)OCCCOC4=C(C=C5C(=C4)N=C[C@@H]6CC(=C)CN6C5=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177864 | |
| Record name | SJG 136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
232931-57-6 | |
| Record name | SJG 136 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=232931-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SJG 136 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232931576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SJG-136 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11965 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SJG 136 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SJG-136 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0ZQ64X1A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SJG-136, a pyrrolo[2,1-c][1,4]benzodiazepine (PBD) dimer, functions as a sequence-selective DNA minor groove interstrand cross-linking agent. [, ] This means it preferentially binds to specific DNA sequences, particularly those containing the purine-GATC-pyrimidine motif. [, , ] Upon binding, it forms covalent bonds with the N2 atoms of two guanine bases located on opposite strands of the DNA double helix, creating an interstrand cross-link (ICL). [, , , ]
A: Unfortunately, while the provided research papers mention this compound's structure as a PBD dimer with a propanedioxy linker connecting the two PBD units through their C8 positions, they do not provide the exact molecular formula, weight, or spectroscopic data. [, ] For detailed structural information, referring to chemical databases or publications specifically dedicated to the structural elucidation of this compound would be necessary.
ANone: The provided research primarily focuses on this compound’s biological activity and does not offer detailed insights into its material compatibility or stability under various conditions. [1-25] Further research is needed to explore these aspects, which are essential for developing stable formulations and potential applications beyond its current use as an anticancer agent.
ANone: this compound primarily acts as a covalent DNA-binding agent and does not exhibit catalytic properties. [1-25] Its primary mechanism of action relies on the formation of irreversible covalent bonds with DNA bases, rather than catalyzing chemical reactions.
A: Computational chemistry and modeling, particularly molecular modeling, have been instrumental in understanding this compound’s interaction with DNA. [, ] Modeling studies revealed that:
- This compound binds to the minor groove of DNA and forms covalent bonds with guanine bases on opposite strands. []
- The C2-exo-unsaturation in this compound's structure enhances its binding affinity compared to C-ring saturated analogues. []
- This C2-exo-unsaturation promotes a flatter conformation of the PBD units, allowing for a more favorable fit within the DNA minor groove. []
- Modeling also helps to understand the effect of linker length on the binding energy and DNA cross-linking ability of this compound and its analogues. []
ANone: Extensive research has explored how modifications to this compound’s structure affect its activity, potency, and selectivity:
- C2-exo-Unsaturation: The presence of a C2-exo-methylene group significantly enhances the cytotoxic potency and DNA cross-linking efficiency of this compound compared to its C-ring saturated counterpart DSB-120. [] This modification leads to a flatter PBD structure, allowing for a more favorable fit within the DNA minor groove and contributing to its increased potency. []
- Linker Length: Modifying the length of the central linker connecting the two PBD units drastically influences this compound’s activity. [, ] For instance, increasing the linker length from three to five methylene units (from this compound to DRG-16) significantly enhances cytotoxicity and DNA cross-linking reactivity. [] This highlights the importance of linker length in optimizing PBD dimer interaction with DNA.
- C8-Conjugation: Studies on PBD monomers and dimers revealed that C8-conjugation, such as the one present in this compound, plays a crucial role in stabilizing the adduct formed with DNA. [] This conjugation appears to be particularly important for the binding to terminal guanines, suggesting a potential role in targeting DNA strand breaks. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



